molecular formula C9H5ClFN B1417007 (Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile CAS No. 1192875-03-8

(Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile

Cat. No.: B1417007
CAS No.: 1192875-03-8
M. Wt: 181.59 g/mol
InChI Key: SKCYOZPXZHBKBL-WTKPLQERSA-N
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Description

(Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile is an organic compound characterized by the presence of a chloro group, a fluorophenyl group, and an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile typically involves the reaction of 3-fluorobenzaldehyde with chloroacetonitrile in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst to facilitate the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to control reaction parameters. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.

    Addition Reactions: The acrylonitrile moiety can participate in addition reactions with nucleophiles, leading to the formation of substituted nitriles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and catalysts (e.g., palladium on carbon). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures to optimize yield and selectivity.

Major Products Formed

Scientific Research Applications

(Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluorophenyl groups enhances its binding affinity and selectivity towards these targets. The acrylonitrile moiety can undergo further chemical transformations within biological systems, leading to the formation of active metabolites that exert their effects through various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-3-chloro-3-(3-fluorophenyl)acrylonitrile is unique due to the combination of its chloro, fluorophenyl, and acrylonitrile groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(Z)-3-chloro-3-(3-fluorophenyl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN/c10-9(4-5-12)7-2-1-3-8(11)6-7/h1-4,6H/b9-4-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKCYOZPXZHBKBL-WTKPLQERSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=CC#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)/C(=C/C#N)/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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